1,2,4,7,8-Pentachloronaphthalene

Description

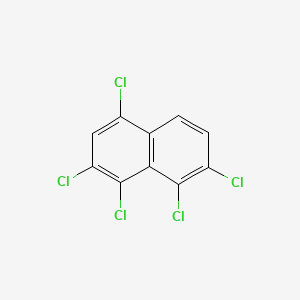

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,4,7,8-pentachloronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3Cl5/c11-5-2-1-4-6(12)3-7(13)10(15)8(4)9(5)14/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCOXKFWBDTJTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=CC(=C2Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3Cl5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164504 | |

| Record name | 1,2,4,7,8-Pentachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150224-21-8 | |

| Record name | Naphthalene, 1,2,4,7,8-pentachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150224218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,7,8-Pentachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Fate and Transport Mechanisms of 1,2,4,7,8 Pentachloronaphthalene

Environmental Persistence and Resistance to Degradation

1,2,4,7,8-Pentachloronaphthalene is known for its environmental persistence, a characteristic common to highly chlorinated compounds. nih.govnoaa.govosti.gov Its chemical structure makes it resistant to breakdown through natural environmental processes. This persistence means that once released into the environment, it can pose a long-term risk.

Abiotic Transformation Processes (Photolysis and Hydrolysis)

Abiotic transformation processes are non-biological degradation pathways that can break down chemical compounds in the environment. For this compound, the primary abiotic routes of transformation are photolysis and hydrolysis.

Photolysis: This process involves the breakdown of compounds by light energy. While photolysis can contribute to the degradation of some polychlorinated naphthalenes, the extent to which it affects this compound specifically is not well-documented in readily available literature. The effectiveness of photolysis is dependent on various factors, including the presence of photosensitizing substances and the intensity of solar radiation.

Hydrolysis: This is a chemical reaction in which a water molecule breaks one or more chemical bonds. Due to its low water solubility and stable chemical structure, this compound is highly resistant to hydrolysis under normal environmental conditions. noaa.gov

Biotic Transformation Processes (Microbial and Fungal Biodegradation Pathways)

Biotic transformation involves the degradation of chemical compounds by living organisms, primarily microorganisms like bacteria and fungi.

Microbial Biodegradation: Certain microbial populations have demonstrated the ability to degrade naphthalene (B1677914) and its less chlorinated derivatives. nih.gov However, as the degree of chlorination increases, the compound becomes more resistant to microbial breakdown. While some bacteria can metabolize lower chlorinated naphthalenes, the degradation of pentachloronaphthalenes is significantly slower and may require specific anaerobic or aerobic conditions. The metabolic pathways often involve initial hydroxylation of the naphthalene ring, followed by ring cleavage. nih.gov

Fungal Biodegradation: Some species of white-rot fungi are known to degrade a wide range of persistent organic pollutants, including chlorinated compounds. For instance, some fungi can break down pentachlorophenol, a similarly structured compound, through oxidative and methylation processes. researchgate.net It is plausible that similar fungal pathways could contribute to the transformation of this compound, although specific studies on this congener are limited.

Bioaccumulation and Biogeochemical Cycling

Due to its lipophilic (fat-loving) nature and resistance to degradation, this compound has a high potential for bioaccumulation. nih.govresearchgate.net This means it can accumulate in the fatty tissues of organisms at concentrations much higher than in the surrounding environment.

Bioaccumulation Potential across Diverse Organisms

The potential for a chemical to bioaccumulate is often related to its octanol-water partition coefficient (Kow), which measures its lipophilicity. Highly chlorinated naphthalenes, including pentachloronaphthalene, have high Kow values, indicating a strong tendency to partition into fatty tissues. researchgate.net This property leads to its accumulation in a wide range of organisms, from microorganisms to fish, birds, and mammals. nih.govnih.govnih.gov

Trophic Transfer and Biomagnification in Aquatic and Terrestrial Food Webs

Once in the food web, this compound can be transferred from lower to higher trophic levels, a process known as trophic transfer. As predators consume prey containing the compound, it accumulates in their own bodies, leading to biomagnification, where the concentration of the substance increases at successively higher levels in the food chain. osti.govnih.gov This process is a significant concern in both aquatic and terrestrial ecosystems, as top predators can accumulate hazardous levels of the compound. nih.gov

Congener-Specific Accumulation Dynamics and Influencing Factors

The accumulation of polychlorinated naphthalenes can be congener-specific, meaning that different isomers and homologues behave differently in the environment and in organisms. nih.gov The accumulation of this compound is influenced by several factors:

Lipid Content: Organisms with higher lipid content tend to accumulate more of this lipophilic compound. nih.gov

Metabolic Capacity: The ability of an organism to metabolize and excrete the compound influences its bioaccumulation. Higher chlorinated naphthalenes are generally more resistant to metabolism. nih.gov

Trophic Level: As discussed, organisms at higher trophic levels are prone to higher accumulation through biomagnification. nih.govnih.gov

Geographic Location: Environmental concentrations of the compound can vary geographically, affecting the exposure and accumulation in local organisms. nih.gov

Below is a data table summarizing key properties related to the environmental fate of this compound.

| Property | Value/Description | Implication for Environmental Fate |

| Molecular Formula | C₁₀H₃Cl₅ | Indicates a highly chlorinated aromatic structure. |

| Persistence | High | Resistant to degradation, leading to long-term presence in the environment. nih.govnoaa.gov |

| Bioaccumulation Potential | High | Tends to accumulate in the fatty tissues of organisms. nih.govresearchgate.net |

| Water Solubility | Low | Limits its removal from the environment by dissolution in water. noaa.gov |

| Octanol-Water Partition Coefficient (Kow) | High | Indicates strong lipophilicity and a tendency to partition into organic matter and biota. researchgate.net |

Inter-Compartmental Partitioning and Environmental Transport

The movement of this compound between air, water, soil, and sediment is a critical aspect of its environmental fate. This partitioning behavior determines its residence time in different environmental media and its potential for long-range transport.

Air-Water Exchange Dynamics and Volatility

The exchange of this compound between the atmosphere and water bodies is largely governed by its volatility, which is quantified by the Henry's Law constant. This constant describes the equilibrium partitioning of the chemical between the two phases. While specific experimental data for the 1,2,4,7,8-penta congener is limited, estimations based on related polychlorinated naphthalenes (PCNs) provide insight into its likely behavior. For instance, the estimated Henry's Law constant for hexachloronaphthalene is 8.7 x 10⁻⁵ atm-m³/mol, suggesting that it is expected to volatilize from water surfaces. nih.gov Based on this, the volatilization half-life from a model river is estimated to be approximately 17 hours. nih.gov

The dimensionless Henry's Law constant (H') is another crucial parameter, and for many organic compounds, it is calculated from the Henry's Law constant (HLC) in atm-m³/mol by multiplying by a factor of 41. epa.gov The volatility of PCNs, including pentachloronaphthalene, facilitates their atmospheric transport over long distances, contributing to their global distribution. The air-water exchange is a dynamic process influenced by factors such as temperature, wind speed, and water turbulence.

Table 1: Estimated Volatility Parameters for Related Polychlorinated Naphthalenes

| Parameter | Value | Reference Compound |

|---|---|---|

| Henry's Law Constant (HLC) | 8.7 x 10⁻⁵ atm-m³/mol | Hexachloronaphthalene |

| Estimated Volatilization Half-Life (Model River) | 17 hours | Hexachloronaphthalene |

Sorption to Soil and Sediment Organic Carbon

The tendency of this compound to adsorb to soil and sediment particles is a key process influencing its mobility and bioavailability in the environment. This sorption is primarily driven by the compound's hydrophobicity and the organic carbon content of the soil or sediment. The organic carbon-water (B12546825) partition coefficient (Koc) is a standardized measure used to predict the extent of this sorption. ecetoc.orgchemsafetypro.com

For hydrophobic organic compounds like pentachloronaphthalene, there is a direct relationship between the concentration of the chemical sorbed to solids and its concentration in the surrounding water. ecetoc.org The sorption coefficient (Kd) can vary significantly depending on the specific properties of the soil or sediment. ecetoc.org However, by normalizing Kd to the fraction of organic carbon (foc) in the substrate, Koc provides a more consistent and predictive value. chemsafetypro.compsu.edu

The relationship between Koc and other physicochemical properties, such as the octanol-water partition coefficient (Kow) and water solubility, is well-established for many nonpolar organic compounds. ecetoc.orgnm.gov Generally, a higher Kow value corresponds to a higher Koc value, indicating stronger sorption to organic matter. The estimated log Kow for 1,2,4,5,7-pentachloronaphthalene (B1214720) is 6.4, suggesting a high potential for sorption. nih.gov This strong sorption to soil and sediment particles reduces its concentration in the aqueous phase, thereby limiting its mobility and potential for leaching into groundwater. chemsafetypro.com However, it also leads to its accumulation in benthic environments, where it can persist for long periods.

Recent studies have also highlighted the significant role of black carbon (soot) in the sorption of polycyclic aromatic hydrocarbons (PAHs), a class of compounds to which PCNs are structurally related. nih.gov Black carbon has been shown to have a stronger affinity for these compounds than other forms of organic carbon, which can further enhance their sequestration in soils and sediments. nih.gov

Table 2: Physicochemical Properties Related to Sorption for 1,2,4,5,7-Pentachloronaphthalene

| Property | Value | Significance |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 6.4 (Estimated) | Indicates high hydrophobicity and strong potential for sorption to organic matter. |

| Log Koc (Organic Carbon-Water Partition Coefficient) | - | Directly relates to the extent of sorption to soil and sediment organic carbon. A high value is expected based on the Log Kow. |

Sources and Formation Pathways of 1,2,4,7,8 Pentachloronaphthalene

Historical Industrial Production and Commercial Mixtures (e.g., Halowaxes, Nibren Waxes)

Polychlorinated naphthalenes (PCNs) were manufactured on a large scale globally from approximately 1910 into the 1980s. bohrium.comwikipedia.orgisotope.com These chemical mixtures were valued for their stability, low flammability, and insulating properties. industrialchemicals.gov.au They were sold under various trade names, with the most prominent being the Halowax series in the United States and the Nibren Waxes in Europe, produced by Bayer in Germany. wikipedia.orgresearchgate.net Other European trade names included Seekay (ICI, UK), Clonacire (France), and Cerifal (Italy). wikipedia.orgresearchgate.net

These commercial products were not single compounds but rather complex mixtures of different PCN congeners, varying from oily liquids to hard, crystalline waxes depending on the degree of chlorination. industrialchemicals.gov.auwho.int The mixtures were categorized based on their chlorine content by weight.

The pentachloronaphthalene congener group was a significant component of several of these technical mixtures. Specifically, Halowax 1013 and Halowax 1014 were comprised predominantly of tri-, tetra-, and pentachloronaphthalenes. nih.gov While detailed congener-specific analyses of these historical mixtures are limited, modern studies have identified tri- through penta-CNs as the major homologues in many Halowax formulations, apart from those with very low or very high chlorination. nih.gov For instance, Halowax 1001 was a mixture of di- to pentachloronaphthalenes with a 50% chlorine content. researchgate.net The production of these mixtures involved the chlorination of naphthalene (B1677914), which resulted in a variety of isomers for each homologue group. researchgate.net

Table 1: Composition of Select Historical PCN Commercial Mixtures

| Trade Name | Predominant Homologues | Manufacturer |

| Halowax 1001 | Di- to Pentachloronaphthalenes (50% Cl) | Koppers Co. (USA) researchgate.net |

| Halowax 1013 | Pentachloronaphthalenes (56% Cl) | Koppers Co. (USA) researchgate.net |

| Halowax 1014 | Tetra- to Hexachloronaphthalenes (62% Cl) | Koppers Co. (USA) researchgate.net |

| Nibren Waxes | Various PCN mixtures | Bayer (Germany) wikipedia.orgresearchgate.net |

| Seekay Waxes | Various PCN mixtures | ICI (UK) wikipedia.orgresearchgate.net |

Unintentional Formation during Anthropogenic Thermal and Industrial Processes

Beyond direct industrial production, 1,2,4,7,8-pentachloronaphthalene and other PCNs are unintentionally generated as byproducts in various industrial and thermal processes. bohrium.comnih.gov The mechanisms of formation in these high-temperature environments are often considered to be similar to those of other persistent organic pollutants like polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). bohrium.com

Waste incineration is recognized as a major contemporary source of unintentional PCN emissions into the environment. bohrium.comwho.int Combustion processes, particularly in municipal and hazardous waste incinerators, can create conditions conducive to the formation of PCNs. bohrium.comresearchgate.net These compounds have been identified in both the fly ash and flue gas from such facilities. researchgate.netacs.org The congener profiles of PCNs from thermal sources can differ from those found in historical commercial mixtures, sometimes showing traces of specific congeners like the 2,3,6,7-substituted ones that are indicative of a thermal origin. acs.org

Certain industrial metallurgical operations are significant unintentional sources of PCNs. bohrium.comresearchgate.net High-temperature processes involved in the production of metals such as magnesium, copper, and aluminum have been identified as sources of PCN releases. researchgate.net Furthermore, the chloroalkali industry, which produces chlorine and sodium hydroxide, is another documented source of unintentional PCN formation. researchgate.netresearchgate.net The use of chlorine gas in the manufacturing of other industrial chemicals can also lead to the inadvertent synthesis of PCNs as byproducts. researchgate.net

Polychlorinated Biphenyl (B1667301) (PCB) Mixtures: Historically, PCNs were known contaminants in commercial polychlorinated biphenyl (PCB) formulations like the Aroclor and Clophen series. industrialchemicals.gov.aunih.gov Although PCBs and PCNs are structurally similar and were used in comparable applications, PCNs were not intentionally added to PCB mixtures but were formed as byproducts during the manufacturing process. The median contamination of PCB mixtures by PCNs has been reported to be around 0.0067%. industrialchemicals.gov.au Given the vast production volume of PCBs, this resulted in a significant quantity of PCNs being unintentionally introduced into use and the environment. industrialchemicals.gov.au For example, the German-made Clophen A30 and A40 mixtures were found to contain high concentrations of PCNs, at 871 µg/g and 810 µg/g respectively. nih.gov

Table 2: Total PCN Concentration in Historical Commercial PCB Mixtures

| PCB Mixture | Total PCN Concentration (µg/g) |

| Aroclor 1232 | 170 nih.gov |

| Aroclor 1242 | 100 nih.gov |

| Aroclor 1248 | 67 nih.gov |

| Aroclor 1016 | 6.5 nih.gov |

| Aroclor 1254 | 3.5 nih.gov |

| Aroclor 1260 | 2.6 nih.gov |

| Clophen A50 | 1.8 nih.gov |

| Clophen A30 | 871 nih.gov |

| Clophen A40 | 810 nih.gov |

Food Preparation: While PCNs are widely detected in various foods, this is primarily due to environmental contamination and bioaccumulation through the food chain rather than formation during cooking. manchester.ac.uknih.gov However, very specific conditions can potentially lead to the formation of PCNs. One study investigated the heating of cooking oils in the presence of large quantities of the artificial sweetener sucralose (B1001), which contains chlorine. colab.ws The results indicated that heating oil with sucralose at levels much higher than in actual use could generate PCNs, which were detected in the fumes. colab.ws Under realistic conditions with normal proportions of ingredients, PCNs were not detected, suggesting that routine food preparation is not a significant source of this compound. colab.ws The general scientific consensus is that the presence of PCNs in food is a result of their persistence in the environment. nih.govnih.gov

Advanced Analytical Methodologies for Characterizing 1,2,4,7,8 Pentachloronaphthalene

Sample Preparation and Extraction Techniques for Environmental Matrices

The initial and most critical step in the analysis of 1,2,4,7,8-pentachloronaphthalene from environmental samples like soil, sediment, and water is the extraction of the analyte from the matrix. nih.govtandfonline.com The choice of extraction method is crucial for achieving high recovery and minimizing interferences.

Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are foundational techniques for purifying sample extracts. tandfonline.com

Solid Phase Extraction (SPE) is a widely used cleanup technique for sample extracts prior to instrumental analysis. nih.gov It involves passing the sample extract through a cartridge containing a solid adsorbent. For PCNs, various adsorbents are employed to separate them from interfering compounds like lipids and other persistent organic pollutants (POPs). tandfonline.comnih.gov Materials such as multilayer silica (B1680970) gel, alumina (B75360), and Florisil are common choices. nih.govtandfonline.com For instance, a method using basic alumina and monodisperse magnesium oxide (MgO) microspheres as SPE adsorbents has shown excellent performance in removing lipids, sulfur, and pigments from extracts. nih.gov Another novel approach utilizes 13X molecular sieves as an SPE sorbent, which demonstrates good cleanup efficiency comparable to multilayer silica/alumina columns but with simpler operation and lower cost. nih.govsciengine.com

Liquid-Liquid Extraction (LLE) is a conventional method used, particularly for water samples, to extract PCNs using organic solvents like dichloromethane (B109758) (DCM), hexane, and acetone. tandfonline.com While effective, LLE is often laborious and consumes large volumes of solvents compared to SPE. tandfonline.com

Table 1: Comparison of SPE Adsorbents for PCN Cleanup

| Adsorbent | Target Analytes | Matrix | Key Findings | Reference |

| Basic Alumina & MgO Microspheres | PCNs, dl-PCBs | Sediment, Pine Needles, Scallops | Excellent removal of lipids, sulfur, and pigments. | nih.gov |

| 13X Molecular Sieves | PCNs | Soil | Good cleanup efficiency, simpler, and more environmentally friendly than multilayer columns. Average internal standard recovery of 56.1% to 88.0%. | nih.govsciengine.com |

| Multilayer Silica Gel/Alumina | PCNs | Soil, Sediment | Effective but can be complex and costly. | nih.govtandfonline.com |

To improve efficiency and reduce solvent consumption, modern extraction techniques like Accelerated Solvent Extraction (ASE) and sonication are frequently employed. researchgate.netanaliticaweb.com.br

Accelerated Solvent Extraction (ASE) , also known as pressurized liquid extraction, utilizes elevated temperatures and pressures to enhance the extraction process. analiticaweb.com.brthermofisher.com This method significantly reduces extraction time and solvent volume compared to traditional methods like Soxhlet. analiticaweb.com.brthermofisher.com ASE is approved under U.S. EPA Method 3545A for extracting a range of semi-volatile organic compounds, including PCNs, from solid matrices. thermofisher.comfishersci.com Studies have demonstrated the successful application of ASE for PCN analysis in soil and sediment, often coupled with an in-cell cleanup step or followed by SPE for purification. nih.govnih.govresearchgate.net

Sonication , or ultrasonic extraction, uses high-frequency sound waves to create acoustic cavitation, which disrupts cell walls and enhances mass transfer from the sample matrix to the solvent. nih.govmdpi.com This technique offers advantages in terms of reduced extraction times and simplicity compared to methods like reflux or Soxhlet. nih.govnih.gov Sonication with solvent mixtures such as n-hexane-acetone has proven effective for extracting pollutants like PCNs from sediment and soil samples. nih.govresearchgate.netmdpi.com

Table 2: Overview of Modern Extraction Techniques for PCNs

| Technique | Principle | Advantages | Common Solvents | Reference |

| Accelerated Solvent Extraction (ASE) | Elevated temperature and pressure | Fast, reduced solvent use, automated | Dichloromethane, Hexane | nih.govanaliticaweb.com.brthermofisher.com |

| Sonication (Ultrasonic Extraction) | High-frequency sound waves (acoustic cavitation) | Fast, simple apparatus, efficient | Acetone, n-Hexane | nih.govmdpi.comnih.gov |

High-Resolution Separation and Detection Techniques

Following extraction and cleanup, highly sensitive and selective analytical instruments are required to separate and quantify individual PCN congeners like this compound.

Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) is a powerful technique for the analysis of PCNs. nih.gov It provides high selectivity and sensitivity, allowing for the differentiation of target analytes from matrix interferences. nih.gov Isotope dilution is often used with GC-HRMS to improve the accuracy of quantification. nih.gov This method has been successfully used to identify and quantify up to 70 different PCN congeners, including various pentachloronaphthalene isomers, in technical mixtures and environmental samples. nih.govresearchgate.net While highly effective, the results obtained by GC-HRMS can be comparable to those from GC-MS/MS, which may be a more cost-effective option for routine monitoring. nih.govfrontiersin.org

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) has become an established and cost-effective alternative to GC-HRMS for analyzing PCNs in complex matrices. nih.govfrontiersin.org This technique offers enhanced selectivity by using multiple reaction monitoring (MRM), which significantly reduces matrix interferences. frontiersin.orgthermofisher.com Methods have been developed that couple extraction techniques like ASE with GC-MS/MS for the robust analysis of PCNs in soil, sediment, and air. nih.govnih.govnih.gov These methods demonstrate good linearity, acceptable recovery, and low detection limits, often in the picogram to nanogram per gram range, making them suitable for trace-level environmental analysis. nih.govresearchgate.net

Table 3: Performance Characteristics of GC-MS/MS Methods for PCN Analysis

| Matrix | Method | Detection Limits (MDLs) | Recoveries | Reference |

| Soil | ASE-SPE-GC-MS/MS | 0.009–0.6 ng/g | 61%–128% | nih.gov |

| Environmental Samples | Isotope Dilution GC-MS/MS | 0.04–0.48 µg/L | 45.2%–87.9% | nih.gov |

| Ambient Air | Isotope Dilution GC-MS/MS | 1–3 pg/m³ | 89.0%–124.5% | nih.gov |

| Complex Samples (Sediment, etc.) | ASE-SPE-GC-MS/MS | 0.6–19.1 pg/g | 63%–148% | researchgate.net |

High-Performance Liquid Chromatography (HPLC) is a valuable technique for the separation of isomers. mtc-usa.com While GC is the dominant technique for routine PCN analysis, HPLC can be employed for specific applications, particularly for the isolation and separation of positional isomers which can be challenging to resolve using standard GC columns. mtc-usa.comrsc.org Reverse-phase HPLC using columns with specific selectivities, such as phenyl or cyano-bonded phases, can effectively separate aromatic positional isomers. mtc-usa.comosha.gov The choice of stationary phase and mobile phase composition is critical for achieving the desired separation of closely related isomers like the different pentachloronaphthalenes. osha.govresearchgate.net

Mechanistic Research on Structure Activity Relationships and Environmental Behavior of Pentachloronaphthalenes

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Parameters and Fate

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its physicochemical properties, environmental fate, and biological activity. aftonchemical.comnih.gov These models are instrumental in predicting the behavior of chemicals like pentachloronaphthalenes, for which extensive experimental data may be lacking, thereby reducing the need for costly and time-consuming laboratory testing. aftonchemical.comnih.gov

For pentachloronaphthalenes, QSAR models can estimate key environmental parameters such as:

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a critical parameter for assessing the bioaccumulation potential of a substance. For instance, the calculated XLogP3 for 1,2,4,5,7-Pentachloronaphthalene (B1214720) is 6.4, indicating a high potential for partitioning into fatty tissues. nih.gov

Water Solubility: Generally, as the degree of chlorination on the naphthalene (B1677914) ring increases, water solubility decreases. This low solubility contributes to their persistence in sediment and soil. ontosight.aiontosight.ai

Vapor Pressure: PCNs have low vapor pressures, meaning they are not highly volatile. cdc.govnih.gov This property influences their atmospheric transport and deposition.

Bioaccumulation Factor (BAF) and Bioconcentration Factor (BCF): QSAR models can predict the extent to which these compounds accumulate in organisms from the surrounding environment. aftonchemical.com

Degradation Rates: Models can estimate the susceptibility of different PCN congeners to various degradation processes, such as microbial degradation and photolysis. aftonchemical.com

The development of robust QSAR models relies on a comprehensive dataset of experimental values for a range of related compounds. scienceopen.comresearchgate.net These models often use molecular descriptors, which are numerical representations of a molecule's structure, to build a mathematical relationship with the property of interest. mdpi.com For instance, a QSAR model for the mutagenicity of nitronaphthalenes utilized quantum chemical descriptors to establish a predictive relationship. nih.gov Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) accept QSAR results for hazard assessment when the models are validated and their applicability is justified. aftonchemical.com

Table 1: Predicted Physicochemical Properties of Selected Pentachloronaphthalene Congeners

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated XLogP3 |

| 1,2,4,5,7-Pentachloronaphthalene | C₁₀H₃Cl₅ | 300.4 | 6.4 |

| 1,2,4,6,7-Pentachloronaphthalene | C₁₀H₃Cl₅ | 300.44 | 6.14 |

| 1,2,3,4,5-Pentachloronaphthalene | C₁₀H₃Cl₅ | 300.4 | 6.4 |

Note: The data in this table is derived from computational models and provides an estimation of the compounds' properties.

Structure-Specific Differences in Environmental Mobility and Persistence of Pentachloronaphthalene Congeners

The arrangement of chlorine atoms on the naphthalene rings of PCN congeners significantly influences their environmental mobility and persistence. concawe.eu Persistence refers to a chemical's resistance to degradation, while mobility describes its ability to move through environmental compartments like soil and water. nih.govnih.gov

Key structural factors affecting mobility and persistence include:

Degree of Chlorination: Generally, as the number of chlorine atoms increases, the compound becomes more resistant to degradation and less mobile due to decreased water solubility and vapor pressure.

Position of Chlorine Atoms: The specific placement of chlorine atoms affects the molecule's susceptibility to microbial attack and photolytic degradation. Congeners with adjacent unchlorinated carbon atoms may be more readily biodegraded.

Ortho-Substitution: The presence of chlorine atoms in ortho-positions (adjacent positions on the same ring) can influence the planarity of the molecule, which in turn can affect its interaction with enzymes and its sorption to environmental matrices. For some related compounds, ortho-isomers have shown different biodegradability compared to para-isomers. concawe.eu

The environmental persistence of PCNs is a significant concern, as it allows them to remain in the environment for long periods, leading to potential long-range transport and bioaccumulation. ontosight.ainih.gov Their low water solubility and high affinity for organic matter cause them to partition into soil and sediment, where they can persist for extended durations. cdc.gov While some PCNs are considered persistent, it's important to note that persistence can vary between different environmental compartments. concawe.eu

Mechanistic Models of Formation and Transformation Pathways (e.g., Acetylene (B1199291) Addition Mechanisms)

Understanding the formation and transformation pathways of pentachloronaphthalenes is crucial for identifying their sources and predicting their environmental fate. One of the proposed mechanisms for the formation of polychlorinated naphthalenes during industrial processes and combustion is the acetylene addition mechanism . acs.org

This mechanism involves the successive addition of acetylene (C₂H₂) or its chlorinated derivatives to phenyl radicals, which can be formed from the breakdown of larger aromatic compounds. acs.orgresearchgate.net The process can be summarized as follows:

Initiation: A phenyl radical is formed.

Propagation: Acetylene adds to the phenyl radical, leading to the formation of a larger radical intermediate.

Cyclization: The intermediate undergoes ring closure to form the naphthalene backbone.

Chlorination: The naphthalene structure can be subsequently chlorinated, or chlorinated precursors can be involved in the initial reaction, leading to the formation of various PCN congeners.

Computational studies have explored different routes for this pathway, such as the Frenklach and Bittner–Howard channels, which involve different intermediate structures and reaction steps. acs.org Research suggests that a modified Bittner–Howard growth mechanism may accurately describe the formation of major PCN products in certain high-temperature environments. acs.org Other potential formation pathways for naphthalene and its derivatives in combustion environments include the recombination of cyclopentadienyl (B1206354) radicals and reactions involving vinylacetylene. researchgate.net

Once released into the environment, pentachloronaphthalenes can undergo various transformation processes, including:

Photolysis: Sunlight can break down PCNs, particularly in surface waters and the atmosphere. cdc.gov

Biotransformation: Microorganisms in soil and sediment can metabolize PCNs, although the rate of degradation is generally slow, especially for highly chlorinated congeners. cdc.gov

Methylation: In some cases, pentachlorophenol, a related compound, can be methylated to form pentachloroanisole, a more lipid-soluble substance. cdc.gov

The specific pathways and rates of these transformations are highly dependent on the congener's structure and the environmental conditions.

Future Research Directions and Knowledge Gaps in 1,2,4,7,8 Pentachloronaphthalene Studies

Refinement of Global Emission Inventories and Source Apportionment

A significant knowledge gap exists in the precise quantification and sourcing of PCN emissions globally. While historical production and use are major contributors, unintentional formation is a primary ongoing source. nih.govpops.int PCNs are unintentionally generated during high-temperature industrial processes, with waste incineration being the most significant current source. pops.intpops.int Other sources include metal smelting and refining, cement production, and coke production. researchgate.net

Recent efforts have been made to create global emission inventories. A 2024 study estimated that 468,014 tonnes of PCNs were emitted from historical production and use between 1912 and 1987. nih.govnih.gov For the period of 2000-2020, total unintentional emissions were estimated at 11,534 tonnes. nih.gov In 2020 alone, global PCN emissions were estimated at 293.5 tonnes, with municipal waste incineration accounting for the vast majority (98.0%). nih.gov

However, these inventories require refinement. Future research must focus on:

Improving Emission Factors: Developing more accurate emission factors for various industrial and combustion sources is essential for reducing uncertainty in inventories.

Source Apportionment: Advanced source apportionment studies are needed to better distinguish the contributions of different sources to the environmental burden of specific congeners like 1,2,4,7,8-Pentachloronaphthalene. This involves analyzing congener profiles in environmental samples and comparing them to source signatures.

Geographical Resolution: Enhancing the geographical resolution of emission inventories, particularly in rapidly industrializing regions, will help identify hotspots and inform targeted mitigation strategies. nih.gov

Table 1: Major Unintentional Sources of Polychlorinated Naphthalenes (PCNs)

| Source Category | Estimated Contribution to 2020 Global Emissions | Key Processes Involved |

| Waste Incineration | 94.5% - 98.0% | Combustion of municipal, medical, and hazardous waste. nih.govresearchgate.net |

| Metallurgical Industry | Significant, but lower than incineration | Smelting and refining of non-ferrous metals (copper, aluminum), electric arc furnace steelmaking, iron production. researchgate.netresearchgate.net |

| Cement Production | ~1.6% | High-temperature kiln processes in the presence of chlorine. nih.govpops.int |

| Power Generation | Minor | Combustion of fossil fuels. researchgate.net |

Comprehensive Elucidation of Environmental Degradation Pathways, including Higher Chlorinated Congeners

The environmental persistence of PCNs is directly linked to their resistance to degradation. The number and position of chlorine atoms on the naphthalene (B1677914) molecule heavily influence degradation rates. tandfonline.com Higher chlorinated congeners, such as pentachloronaphthalenes, are generally more resistant to breakdown than their lower chlorinated counterparts. nih.govumed.pl

Knowledge of their degradation pathways remains incomplete. Key areas for future research include:

Microbial Degradation: While some bacteria are known to degrade lower chlorinated naphthalenes, the microbial pathways for highly chlorinated congeners like this compound are not well understood. nih.govepa.gov Research is needed to identify microorganisms and enzymatic systems capable of cleaving the highly stable chlorinated aromatic structure. The mechanisms for the breakdown of similar compounds, like polychlorinated biphenyls (PCBs), suggest that specific dioxygenase enzymes are crucial, but their effectiveness against highly chlorinated PCNs is an area for investigation. nih.govresearchgate.net

Photodegradation: Sunlight can break down some PCNs, but the efficiency and byproducts of this process for specific isomers in different environmental media (air, water, soil) require more detailed study.

Metabolic Pathways: In biota, lower chlorinated PCNs can be metabolized and excreted. umed.pl However, penta- to octa-chlorinated congeners are more resistant to metabolic breakdown, leading to their bioaccumulation. tandfonline.comnih.govumed.pl Further research is needed to understand the specific metabolic fate of this compound in various organisms and the potential formation of toxic metabolites.

Enhanced Congener-Specific Monitoring in Undersampled Regions and Matrices

Current monitoring data for PCNs is sparse, both geographically and in terms of the environmental compartments studied. lsrca.on.ca High concentrations are often found near former production sites or industrial areas. lsrca.on.ca However, their detection in remote regions like the Arctic and Antarctica confirms their potential for long-range environmental transport. lsrca.on.ca

Future monitoring efforts should prioritize:

Undersampled Regions: There is a critical need for more extensive monitoring in developing countries, industrializing regions, and remote ecosystems to establish a truly global picture of PCN contamination.

Complex Matrices: While PCNs have been measured in air, water, and sediment, data in other important matrices is limited. nih.govoaepublish.com These include:

Biota: To better understand bioaccumulation and food web transfer.

Soil: Given the tendency of highly chlorinated congeners to partition to soils and sediments. tandfonline.com

Human Tissues: To assess human exposure and body burden, using non-invasive matrices where possible. nih.gov

Congener-Specific Data: Monitoring programs must be capable of providing congener-specific data. Different isomers have varying toxicities, and understanding the prevalence of congeners like this compound is vital for accurate risk assessment.

Advancements in Analytical Methodologies for Trace Analysis and Isomer Resolution in Complex Samples

The analysis of PCNs presents significant technical challenges due to the existence of 75 different congeners and their low concentrations in environmental samples. nih.govnih.gov Accurately identifying and quantifying a specific isomer like this compound requires highly sophisticated methods.

Key areas for advancement include:

Isomer Resolution: The co-elution of different PCN isomers during chromatographic separation is a major obstacle. While high-resolution gas chromatography (HRGC) is the standard, further development of multidimensional GC techniques and novel stationary phases is needed to improve the separation of complex congener mixtures. researchgate.netnih.govresearchgate.net

Sensitivity and Detection Limits: Analyzing trace levels of PCNs requires highly sensitive instrumentation, such as high-resolution mass spectrometry (HRMS). researchgate.netresearchgate.net Continued improvements in instrument sensitivity are needed to detect the very low concentrations present in remote environments or human samples. nih.gov

Matrix Interference: Environmental samples are complex, and other persistent organic pollutants, such as PCBs, can interfere with PCN analysis. tandfonline.com Developing more efficient and automated sample extraction and clean-up procedures is crucial for removing interfering substances and ensuring accurate quantification. nih.govresearchgate.netenv.go.jp This is particularly challenging in complex matrices like biota and sediment. nih.gov

Table 2: Key Analytical Techniques for PCN Analysis

| Technique | Application | Advantages | Challenges |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Primary tool for separation and detection of PCN congeners. researchgate.net | Provides structural information for identification and quantification. tandfonline.com | Co-elution of isomers, interference from other compounds. tandfonline.comresearchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Used for highly sensitive and selective detection. researchgate.net | Excellent sensitivity and specificity, reducing interferences. | Higher cost and complexity. |

| Multidimensional Gas Chromatography (GCxGC) | Advanced separation of complex mixtures. nih.gov | Greatly enhanced peak resolution for individual isomers. | Data processing complexity, not yet widely adopted for routine monitoring. |

Further Research on the Environmental Fate and Mitigation Strategies for Polychlorinated Naphthalenes

Understanding the complete environmental lifecycle of PCNs is essential for developing effective management and remediation strategies. tandfonline.com The environmental fate is governed by physicochemical properties, which are dependent on the degree of chlorination. tandfonline.com Highly chlorinated congeners have low volatility and water solubility but high octanol-water partition coefficients (Kow), meaning they tend to adsorb to soil, sediment, and organic matter. tandfonline.com

Future research should focus on:

Long-Range Transport: While it is known that PCNs undergo long-range atmospheric transport, the specific mechanisms and influencing factors for individual congeners need further elucidation. tandfonline.comlsrca.on.ca

Bioavailability: Investigating the factors that control the bioavailability of PCNs in soil and sediment is critical for predicting their uptake by organisms and their potential for entering the food web.

Mitigation and Remediation: Given their persistence, developing effective strategies to manage and remediate contaminated sites is a priority. This includes exploring bioremediation techniques using specialized microorganisms and innovative physicochemical destruction technologies. nih.govresearchgate.net Additionally, measures to control unintentional emissions from industrial sources, which are often the same as those for dioxins and furans, must be globally implemented and improved. pops.intcanada.ca

Q & A

Q. What analytical methods are recommended for detecting 1,2,4,7,8-Pentachloronaphthalene in environmental samples?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is the gold standard for detecting chlorinated naphthalenes, including this compound. Key steps include:

- Sample Preparation : Use liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with non-polar solvents (e.g., hexane) to isolate chlorinated compounds from matrices like soil or water.

- Isomer Differentiation : Optimize GC column parameters (e.g., DB-5MS capillary column) to resolve structural isomers, as retention times vary by chlorine substitution patterns .

- Quantification : Calibrate using certified reference materials (CRMs) for chlorinated naphthalenes, ensuring detection limits ≤ 0.1 ng/g in environmental samples.

Q. What are the occupational exposure limits for this compound?

Methodological Answer: The OSHA Permissible Exposure Limit (PEL) for chlorinated naphthalenes is 0.5 mg/m³ (8-hour time-weighted average). Key considerations:

- Monitoring : Use personal air samplers with quartz filters and GC-MS analysis to quantify airborne concentrations .

- Safety Protocols : Implement engineering controls (e.g., fume hoods) and PPE (e.g., nitrile gloves, respirators with organic vapor cartridges) to mitigate dermal and inhalation exposure .

Q. What toxicological mechanisms are associated with this compound?

Methodological Answer: The compound induces toxicity via:

- Hepatic Damage : Disruption of cytochrome P450 enzymes, leading to oxidative stress and lipid peroxidation. Validate using in vitro hepatocyte assays (e.g., ALT/AST enzyme leakage) .

- Chloracne : Activation of aryl hydrocarbon receptor (AhR) pathways, confirmed via RT-qPCR analysis of CYP1A1 gene expression in dermal cell lines .

- Experimental Models : Prioritize rodent studies (oral/dermal routes) with histopathological evaluations of liver and skin .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo toxicity data?

Methodological Answer: Address discrepancies through:

- Dose-Response Alignment : Compare equivalent dose metrics (e.g., plasma concentrations in vivo vs. media concentrations in vitro).

- Metabolic Profiling : Use liver microsomal assays to identify active metabolites not replicated in vitro .

- Meta-Analysis : Aggregate data from cohort studies (human) and controlled animal experiments to identify confounding factors (e.g., bioavailability differences) .

Q. Example Workflow :

Data Collection : Extract LC₅₀ values from OECD-compliant in vitro assays and LD₅₀ from rodent studies.

Cross-Validation : Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile exposure pathways.

Q. What challenges arise in synthesizing isomerically pure this compound?

Methodological Answer: Key synthesis challenges include:

- Regioselectivity : Chlorination of naphthalene often yields mixed isomers. Optimize reaction conditions (e.g., Lewis acid catalysts, temperature) to favor 1,2,4,7,8-substitution .

- Byproduct Formation : Extended reaction times (≥6 days) with Zn/NH₃ can produce pentafluoro impurities. Use preparative GC or HPLC for purification .

- Validation : Confirm isomer purity via ¹H/¹³C NMR and X-ray crystallography, referencing CAS 150224-21-8 .

Q. How does environmental persistence of this compound compare to other chlorinated naphthalenes?

Methodological Answer: Assess persistence using:

- Half-Life Studies : Conduct aerobic/anaerobic soil incubations under OECD 307 guidelines. Higher chlorine substitution (e.g., octachloronaphthalene) correlates with longer half-lives (>180 days vs. ~90 days for pentachloro isomers) .

- Bioaccumulation Factor (BAF) : Measure lipid-water partitioning (log Kₒw ~5.7) in aquatic organisms (e.g., zebrafish) to model trophic magnification .

Q. What in silico tools are effective for predicting the environmental fate of this compound?

Methodological Answer: Leverage computational models:

- EPI Suite : Estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF) using fragment-based methods.

- QM/MM Simulations : Predict reaction pathways for photodegradation or microbial metabolism (e.g., dechlorination sites) .

- Validation : Cross-check predictions with empirical data from NIST Chemistry WebBook or EPA CompTox Dashboard .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.